molecular formula C14H14IN3O2 B13494853 benzyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

benzyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B13494853
M. Wt: 383.18 g/mol
InChI Key: YIYBRQCQAROJEA-UHFFFAOYSA-N
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Description

Benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound that contains both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves the iodination of a pyrazolo[1,5-a]pyrazine precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives .

Scientific Research Applications

Benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
  • tert-butyl 3-iodo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Uniqueness

Benzyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and iodine groups. This makes it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

benzyl 3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O2/c15-12-8-16-18-7-6-17(9-13(12)18)14(19)20-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBRQCQAROJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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